molecular formula C22H15BrCl2N2O4 B15014127 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Cat. No.: B15014127
M. Wt: 522.2 g/mol
InChI Key: MQKZWHSVISYEDX-RPPGKUMJSA-N
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Description

4-[(E)-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is a Schiff base derivative characterized by a hydrazone-linked backbone. Its structure features a 4-bromobenzoate ester moiety and a 2,4-dichlorophenoxyacetyl hydrazinylidene group.

Properties

Molecular Formula

C22H15BrCl2N2O4

Molecular Weight

522.2 g/mol

IUPAC Name

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C22H15BrCl2N2O4/c23-16-5-3-15(4-6-16)22(29)31-18-8-1-14(2-9-18)12-26-27-21(28)13-30-20-10-7-17(24)11-19(20)25/h1-12H,13H2,(H,27,28)/b26-12+

InChI Key

MQKZWHSVISYEDX-RPPGKUMJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the hydrazinylidene group, the phenoxy/acetyl moiety, or the ester component. These variations influence physicochemical properties and biological efficacy. Below is a comparative analysis based on available

Table 1: Comparative Data for Selected Analogues

Compound Name Molecular Formula Yield (%) Melting Point (°C) Key Substituents Biological Activity Notes
Target Compound : 4-[(E)-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate C22H15BrCl2N2O4* N/A N/A 4-Bromobenzoate, 2,4-dichlorophenoxy Antimicrobial (inferred)
4-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate (16) C21H17ClN4O5S 92 220–222 3-Chlorobenzoyl, thiazolidinone High antimicrobial activity
4-{[2-(2,4-Dichlorobenzoyl)hydrazinylidene]methyl}-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate (17) C21H16Cl2N4O5S 87 186–188 2,4-Dichlorobenzoyl, thiazolidinone Moderate activity
4-[(E)-[[2-(2,4-Dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl benzoate C22H16Cl2N2O4 N/A N/A Benzoate, 2,4-dichlorophenoxy Structural analog; lower lipophilicity
4-{2-[(2-Bromo-4-methylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate C23H18Br2N2O5 N/A N/A 4-Bromobenzoate, bromo-methylphenoxy Enhanced halogenation for stability
4-Bromo-2-[(E)-({(2,3-dichlorophenyl)aminoacetyl}hydrazono)methyl]phenyl 4-methylbenzoate C22H16BrCl2N3O4 N/A N/A 4-Methylbenzoate, 2,3-dichloroanilino Altered binding specificity

*Molecular formula inferred from structural analogs in .

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The presence of a thiazolidinone ring (e.g., compounds 16, 17) correlates with higher antimicrobial activity compared to simple benzoate esters. For instance, compound 16 (92% yield) showed potent activity due to synergistic effects of the 3-chlorobenzoyl and thiazolidinone groups . Halogen positioning matters: 2,4-dichlorophenoxy (target compound) vs. 2,3-dichloroanilino () alters electronic distribution, affecting interactions with microbial enzymes.

Impact of Ester Groups :

  • Replacing benzoate with 4-bromobenzoate (target compound vs. ) increases molecular weight and lipophilicity, which may enhance cellular uptake but reduce aqueous solubility.
  • Methyl or methoxy substituents on the phenyl ring (e.g., compound 17: 2-methoxyphenyl ) lower melting points, suggesting reduced crystallinity and improved formulation flexibility.

Synthetic Yields and Stability: High yields (>85%) are observed in compounds with electron-withdrawing substituents (e.g., Cl, Br), which stabilize intermediates during hydrazone formation . The target compound’s stability is likely superior to non-halogenated analogs due to the 4-bromo and 2,4-dichloro groups, which resist oxidative degradation .

Structural Insights from Crystallography :

  • Analogous compounds (e.g., ) exhibit dihedral angles between aromatic rings (e.g., 65.71° and 44.42° in ), influencing molecular packing and hydrogen-bonding networks. These features correlate with solubility and melting behavior.

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